molecular formula C8H11NO3 B12949579 3-(Furan-2-yl)-2-(methylamino)propanoic acid

3-(Furan-2-yl)-2-(methylamino)propanoic acid

Cat. No.: B12949579
M. Wt: 169.18 g/mol
InChI Key: CJOZOQPUZZQHIX-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-(methylamino)propanoic acid is an organic compound that features a furan ring attached to a propanoic acid backbone with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-(methylamino)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carboxylic acid and methylamine.

    Reaction: The furan-2-carboxylic acid is first converted to its corresponding ester, which then undergoes a nucleophilic substitution reaction with methylamine to form the desired product.

    Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylamino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-(Furan-2-yl)-2-(methylamino)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Furan-2-yl)-2-(methylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-(methylamino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring and methylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-2-amino propanoic acid: Similar structure but without the methyl group on the amino group.

    3-(Thiophen-2-yl)-2-(methylamino)propanoic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

3-(Furan-2-yl)-2-(methylamino)propanoic acid is unique due to the presence of both the furan ring and the methylamino group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-(furan-2-yl)-2-(methylamino)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-9-7(8(10)11)5-6-3-2-4-12-6/h2-4,7,9H,5H2,1H3,(H,10,11)

InChI Key

CJOZOQPUZZQHIX-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CO1)C(=O)O

Origin of Product

United States

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